molecular formula C17H14ClN5O B11999310 (2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide

(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide

Cat. No.: B11999310
M. Wt: 339.8 g/mol
InChI Key: NALKTCYQNGGEQB-KEBDBYFISA-N
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Description

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone is a chemical compound that belongs to the class of semicarbazones Semicarbazones are derivatives formed by the reaction of semicarbazide with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone typically involves the reaction of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with semicarbazide hydrochloride. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazones or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . This inhibition leads to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of a pyrazole ring with a semicarbazone moiety provides a unique scaffold for drug development and other applications.

Properties

Molecular Formula

C17H14ClN5O

Molecular Weight

339.8 g/mol

IUPAC Name

[(E)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea

InChI

InChI=1S/C17H14ClN5O/c18-14-8-6-12(7-9-14)16-13(10-20-21-17(19)24)11-23(22-16)15-4-2-1-3-5-15/h1-11H,(H3,19,21,24)/b20-10+

InChI Key

NALKTCYQNGGEQB-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=N/NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=NNC(=O)N

Origin of Product

United States

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